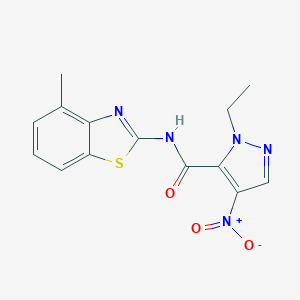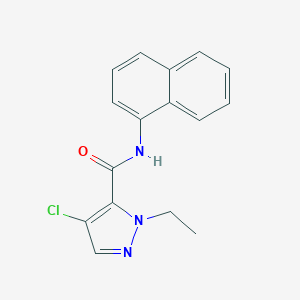![molecular formula C17H19NO4S B214105 METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B214105.png)
METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a molecular formula of C18H21NO4S and a molar mass of 347.42864 g/mol This compound is characterized by its unique structure, which includes a furoyl group, a thiophene ring, and a cycloheptane ring
Preparation Methods
The synthesis of METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method involves the reaction of methyl thioglycolate with a suitable aldehyde or ketone to form the thiophene ring . This is followed by the introduction of the furoyl group through an amide formation reaction. The cycloheptane ring is then constructed through a series of cyclization reactions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The furoyl and thiophene rings can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms and use as an intermediate in drug synthesis.
Methyl 2-aminothiophene-3-carboxylate: Used in the synthesis of thieno[2,3-d]pyrimidine derivatives.
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Synthesized using microwave-assisted methods and used in various organic reactions.
Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate stands out due to its unique combination of functional groups and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-[(5-methylfuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO4S/c1-10-8-9-12(22-10)15(19)18-16-14(17(20)21-2)11-6-4-3-5-7-13(11)23-16/h8-9H,3-7H2,1-2H3,(H,18,19) |
InChI Key |
TWDGUJMSVZCBJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-furyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214023.png)
![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214024.png)
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214026.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214027.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214029.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214032.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214036.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214039.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214040.png)


![N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214046.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214049.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214051.png)
